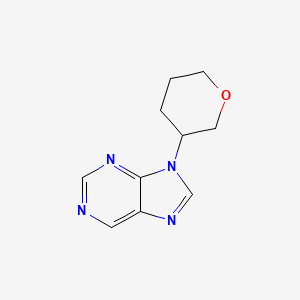

9-(Oxan-3-yl)-9H-purine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

924663-86-5 |

|---|---|

Molecular Formula |

C10H12N4O |

Molecular Weight |

204.23 g/mol |

IUPAC Name |

9-(oxan-3-yl)purine |

InChI |

InChI=1S/C10H12N4O/c1-2-8(5-15-3-1)14-7-13-9-4-11-6-12-10(9)14/h4,6-8H,1-3,5H2 |

InChI Key |

QELYLEZBTLYCKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)N2C=NC3=CN=CN=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Oxan 3 Yl 9h Purine and Analogues

Retrosynthetic Analysis of the 9-(Oxan-3-yl)-9H-purine Scaffold

A retrosynthetic analysis of this compound reveals that the primary disconnection occurs at the N9-C3' bond, separating the purine (B94841) ring from the oxane substituent. This leads to two key synthons: a purine anion (or its equivalent) and an oxane-based electrophile. The purine component can be derived from commercially available purine or a suitably protected derivative. The oxane precursor is typically a 3-hydroxyoxane or a derivative with a good leaving group at the C3 position. The choice of starting materials and the specific forward synthetic strategy will depend on factors such as desired regioselectivity and stereocontrol.

Regioselective N9-Alkylation Strategies for Purine Ring Systems

A significant challenge in the synthesis of 9-substituted purines is controlling the regioselectivity of the alkylation, as the purine ring possesses two nucleophilic nitrogen atoms, N7 and N9. acs.orgub.edu The desired N9-isomer is often the thermodynamically more stable product, but reaction conditions can influence the N7/N9 product ratio. Several strategies have been developed to achieve high N9-selectivity.

Mitsunobu Reaction and Variants for Oxane Moiety Introduction

The Mitsunobu reaction is a powerful and widely used method for the N9-alkylation of purines with alcohols, including cyclic alcohols like 3-hydroxyoxane. mdpi.comwikipedia.orgorganic-chemistry.org This reaction typically involves triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a crucial consideration for stereoselective syntheses. organic-chemistry.org The Mitsunobu reaction is often favored for its generally high N9-selectivity. mdpi.com For instance, the reaction of a purine with an alcohol under Mitsunobu conditions can lead to the desired N9-alkylated product in good yield. researchgate.net

| Reactants | Reagents | Product | Yield | Ref |

| Purine, Cyclohexylmethanol | PPh3, DEAD | N9-Cyclohexylmethylpurine | Good | mdpi.com |

| 2-Amino-6-chloropurine, Alcohol | PPh3, DEAD/DIAD | N9-Alkyl-2-amino-6-chloropurine | ≥80% | researchgate.net |

| Purine, Alcohol | PPh3, DEAD/DIAD | N9-Alkylpurine | High | nih.gov |

Table 1: Examples of Mitsunobu Reactions for N9-Alkylation of Purines.

Nucleophilic Substitution Approaches for N9-Functionalization

Direct nucleophilic substitution (SN2) reactions between a purine salt and an oxane derivative bearing a suitable leaving group (e.g., halide, tosylate) at the C3 position represent a classical approach to N9-alkylation. The purine is typically deprotonated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic purine anion. acs.org The choice of solvent, temperature, and counterion can influence the N9/N7 selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed. While this method is straightforward, mixtures of N7 and N9 isomers are often obtained, necessitating chromatographic separation. mdpi.com

| Purine | Alkylating Agent | Base | Solvent | N9/N7 Ratio | Ref |

| 6-Chloropurine (B14466) | Ethyl Iodide | NaH | DMF | Exclusive N9 | acs.org |

| 6-Chloropurine | Ethyl Bromide/Iodide | K2CO3/NaH | DMF/Acetonitrile | 15-20:1 | |

| Guanine (B1146940) derivative | Alkyl Bromide | Base | - | 4:1 | mdpi.com |

Table 2: Regioselectivity in Nucleophilic Substitution of Purines.

Transition Metal-Catalyzed Coupling Reactions in Purine Synthesis

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of purines, including N9-alkylation and arylation. researchgate.netrsc.org Copper-catalyzed Chan-Lam coupling, for example, allows for the N9-arylation of purines with aryl boronic acids. researchgate.net Palladium-catalyzed reactions have also been employed for both N- and C-functionalization of the purine core. rsc.orgbeilstein-journals.org These methods can offer high regioselectivity and functional group tolerance. While more commonly applied for N-arylation, developments in N-alkylation using these methods are ongoing. researchgate.netrsc.org

Stereoselective Synthesis of the Oxan-3-yl Stereocenter (if applicable)

When the desired product is a single enantiomer of this compound, the stereochemistry of the oxan-3-yl moiety must be controlled. This can be achieved through various asymmetric synthesis strategies.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing a chiral oxane precursor, a chiral auxiliary can be attached to a prochiral starting material to control the formation of the stereocenter at the C3 position. nih.govwilliams.edu For example, Evans oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol (B89426) reactions, which can be a key step in constructing the carbon skeleton of the oxane ring with the desired stereochemistry. nih.gov After the stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This approach offers a reliable method for producing enantiomerically enriched building blocks for the final coupling with the purine ring. nih.govwilliams.edu

Asymmetric Catalysis in Oxane Ring Formation

The stereochemistry of the oxane ring can have a profound impact on the biological activity of this compound analogues. Asymmetric catalysis offers a powerful tool for controlling the formation of the chiral centers on the oxane ring, thereby enabling the synthesis of specific enantiomers or diastereomers. A key challenge is the enantioselective construction of the substituted oxygen heterocycle.

Recent advances have demonstrated the use of highly confined chiral catalysts for the direct enantioselective synthesis of substituted oxygen heterocycles, including tetrahydropyrans (oxanes). nih.gov One such approach involves the reaction of lactol acetates with enolsilanes catalyzed by a confined imidodiphosphorimidate (IDPi) Brønsted acid. nih.gov This method proceeds through a nonstabilized, cyclic oxocarbenium ion intermediate that is paired with the chiral counteranion of the catalyst. The confined environment of the catalyst dictates the facial selectivity of the nucleophilic attack by the enolsilane, leading to high enantioselectivity in the formation of the C-C bond and the creation of the chiral center. nih.gov

For the synthesis of a precursor to this compound, a strategy could involve the asymmetric synthesis of a 3-substituted oxane derivative. For example, an organocatalytic asymmetric Michael addition could be employed to introduce a substituent at the 3-position of a precursor ring system. kit.edu The development of organocatalysis has provided numerous methods for creating chiral molecules, including the use of chiral amines like proline or MacMillan catalysts, which activate substrates towards enantioselective transformations. kit.edumdpi.comprinceton.edu These methods could be adapted to synthesize a chiral oxane-based building block, such as (R)- or (S)-3-hydroxyoxane, which can then be coupled to the purine core.

Table 1: Potential Asymmetric Catalytic Approaches for Chiral Oxane Precursor Synthesis

| Catalytic Strategy | Catalyst Type | Key Reaction Principle | Potential Application | Reference |

|---|---|---|---|---|

| Asymmetric Counteranion-Directed Catalysis | Chiral Brønsted Acid (e.g., IDPi) | Formation of a chiral ion pair with an oxocarbenium intermediate to control nucleophilic attack. | Enantioselective synthesis of 3-substituted oxanes from lactol acetates. | nih.gov |

| Organocatalytic Michael Addition | Chiral Amine (e.g., Proline-derived) | Formation of a chiral enamine or iminium ion to direct the conjugate addition to an α,β-unsaturated precursor. | Introduction of a functional group at the β-position of an unsaturated lactone, leading to a chiral oxane precursor after reduction. | kit.edu |

| Iminium Ion Catalysis | MacMillan Catalyst (Imidazolidinone) | Activation of an α,β-unsaturated aldehyde or ketone for enantioselective cycloaddition or conjugate addition reactions. | Asymmetric Diels-Alder reaction to form a dihydropyran ring with controlled stereochemistry. | mdpi.comprinceton.edu |

Protecting Group Chemistry in Multistep Purine Synthesis

Protecting groups are essential tools in the multistep synthesis of complex molecules like this compound. researchgate.net They temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. ddugu.ac.in In the context of purine synthesis, protecting groups are crucial for achieving regioselectivity, particularly for reactions at the N7 vs. N9 positions and for modifying exocyclic functional groups.

The synthesis of this compound typically involves the N-alkylation of a purine derivative with a suitable oxane electrophile (e.g., 3-tosyloxyoxane or 3-bromooxane). To ensure the alkylation occurs selectively at the desired N9 position and to prevent side reactions, other reactive sites on the purine ring must often be protected.

For instance, if the purine core contains an exocyclic amino group (as in adenine (B156593) or guanine derivatives), it is commonly protected to prevent N-alkylation or other undesired reactions. Common protecting groups for the amino function in purines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), or acyl groups. The choice of protecting group depends on its stability to the conditions of the N9-alkylation step and the orthogonality of its removal. fluorochem.co.ukug.edu.pl

The tetrahydropyranyl (THP) group itself is ironically a very common protecting group for the N9 position of purines in other syntheses. nih.gov In those cases, 6-chloropurine is often reacted with 3,4-dihydro-2H-pyran under acidic conditions to yield 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine. nih.gov While in the target compound the oxane is a permanent feature, the chemistry highlights the reactivity of the N9 position and the need to control reactions at other sites.

Table 2: Common Protecting Groups in Purine Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amino (-NH₂) | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) | fluorochem.co.uk |

| Amino (-NH₂) | Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | fluorochem.co.uk |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) | ddugu.ac.in |

| Hydroxyl (-OH) | Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | ddugu.ac.in |

Parallel Synthesis and Combinatorial Chemistry for Generating this compound Libraries

To explore the structure-activity relationship (SAR) of this compound, it is highly desirable to synthesize a large number of analogues in an efficient manner. Parallel synthesis and combinatorial chemistry are powerful strategies for rapidly generating libraries of related compounds. uzh.ch These techniques involve the systematic and simultaneous synthesis of a large number of compounds in a spatially separated format.

A robust strategy for creating a library of this compound analogues involves a multi-step sequence where diversity is introduced at various stages. One effective approach is to build the purine ring from a substituted pyrimidine (B1678525) precursor. nih.gov This allows for the introduction of different substituents at what will become the C2 and C6 positions of the purine core.

A potential synthetic route for a library could be:

Start with a versatile precursor: A di-chlorinated pyrimidine, such as 4,6-dichloro-5-aminopyrimidine, can serve as a starting point.

Introduce first point of diversity (R¹): The first chlorine can be displaced with a library of amines or other nucleophiles.

Introduce second point of diversity (R²): The second chlorine can be displaced with a second library of nucleophiles.

Form the imidazole (B134444) ring: The 5-amino group is then used to construct the second ring of the purine. This can be achieved by reaction with an orthoformate to install a hydrogen at C8, or with various aldehydes or acids to introduce another point of diversity (R³).

Final N9-alkylation: The resulting purine library, now with diverse substituents at C2, C6, and/or C8, can be alkylated at the N9 position with a single oxane electrophile to produce the final this compound library.

This approach allows for the creation of a large matrix of compounds from a smaller set of starting materials. nih.gov

Table 3: Illustrative Combinatorial Library for this compound Analogues

| Scaffold | R¹ (C6-substituent) | R² (C2-substituent) | R³ (C8-substituent) |

|---|---|---|---|

| This compound | -NH-Cyclopropyl | -H | -H |

| -NH-Benzyl | -H | -H | |

| -NH-Cyclopropyl | -Cl | -Br | |

| -NH-Benzyl | -Cl | -Br |

This table represents a small subset of the possibilities in a combinatorial library.

Flow Chemistry and Continuous Synthesis Approaches for this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology in pharmaceutical manufacturing and chemical synthesis. mdpi.comd-nb.info This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation and integration of multiple reaction steps. mdpi.com

The synthesis of purine derivatives is well-suited for adaptation to continuous flow processes. For example, the continuous flow synthesis of purine nucleoside esters catalyzed by an immobilized lipase (B570770) has been successfully demonstrated. rsc.org This work highlights the feasibility of handling purine substrates in flow reactors and achieving high yields under mild conditions. rsc.org

A hypothetical continuous flow synthesis of this compound could involve the N9-alkylation step. In this setup, a solution of the purine (e.g., purine itself or a substituted derivative) and a base would be mixed with a solution of a reactive oxane precursor (e.g., 3-tosyloxyoxane) in a T-mixer. The combined stream would then pass through a heated coil or a packed-bed reactor to facilitate the reaction. The residence time in the reactor can be precisely controlled by adjusting the flow rate and reactor volume, allowing for fine-tuning of the reaction conditions to maximize yield and minimize by-product formation.

The benefits of such a system include:

Improved Safety: Potentially hazardous reagents or intermediates are present only in small volumes at any given time.

Enhanced Efficiency: Superior heat transfer in microreactors allows for the use of higher temperatures, accelerating reaction rates safely.

Scalability: Production can be increased by running the system for longer periods or by "numbering-up" (running multiple systems in parallel), bypassing the challenges of scaling up batch reactors. scielo.br

Table 4: Comparison of Batch vs. Flow Synthesis for N9-Alkylation of Purines

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; can lead to hotspots. | Excellent due to high surface-area-to-volume ratio; precise temperature control. | mdpi.com |

| Safety | Higher risk due to large volumes of reagents and solvents. | Inherently safer with small internal volumes. | d-nb.info |

| Scalability | Challenging; requires re-optimization of conditions. | Simpler; achieved by extending run time or numbering-up. | scielo.br |

| Process Control | Difficult to control mixing and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. | mdpi.com |

| Multi-step Integration | Requires isolation and purification of intermediates. | Allows for telescoping of reaction steps without intermediate isolation. | nih.gov |

Advanced Structural Characterization and Conformational Analysis of 9 Oxan 3 Yl 9h Purine

Spectroscopic Probes for Elucidating Tautomeric and Conformational States

The sophisticated three-dimensional architecture and dynamic characteristics of 9-(Oxan-3-yl)-9H-purine are pivotal to its chemical reactivity and biological functions. A suite of advanced spectroscopic methods provides a formidable toolkit for investigating its tautomeric and conformational states with exceptional detail. These techniques yield comprehensive data on the molecule's vibrational modes, the chemical environments of its nuclei, and its chiroptical behavior, facilitating a thorough understanding of its structural and dynamic properties.

High-resolution vibrational spectroscopy, which includes both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for creating a molecular fingerprint of this compound. These methods examine the molecule's vibrational modes, generating a distinctive spectrum that is highly responsive to its structural details such as bond lengths, angles, and intermolecular forces. vandanapublications.com

In the FT-IR spectrum, specific absorption bands are indicative of the stretching and bending vibrations of the molecule's functional groups. For example, C-H stretching vibrations from the purine (B94841) ring and the oxan moiety are typically observed in the 3100–2800 cm⁻¹ region. rsc.org The C=N and C=C stretching vibrations within the purine ring produce a complex set of bands between 1650-1400 cm⁻¹, which are characteristic of the purine structure. rsc.orgjchps.com The C-O-C stretching of the oxan ring is anticipated to show a strong band around 1100 cm⁻¹.

Raman spectroscopy offers complementary data. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is better for detecting vibrations of non-polar and symmetric bonds. nih.gov The breathing modes of the purine ring, for instance, often result in strong, sharp signals in the Raman spectrum, acting as a sensitive indicator of the ring's electronic structure and any potential intermolecular interactions, such as π-π stacking in the solid state. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound This table presents illustrative data based on typical values for purine and oxane derivatives.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretch (Purine) | ~3080 | ~3080 | Aromatic C-H stretching rsc.org |

| C-H Stretch (Oxan) | ~2950-2850 | ~2950-2850 | Aliphatic C-H stretching |

| C=N/C=C Stretch (Purine) | ~1610, 1575, 1480 | ~1610, 1575, 1480 | Purine ring stretching vibrations rsc.orgjchps.com |

| C-N Stretch (Purine) | ~1335 | ~1335 | Purine ring C-N stretching jchps.com |

| C-O-C Stretch (Oxan) | ~1090 | ~1090 | Asymmetric stretching of the ether group |

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the in-depth structural analysis of this compound in both solution and solid forms. researchgate.net Advanced NMR methods provide extensive information, ranging from complete chemical shift assignments to the dynamics of conformational changes and the characteristics of intermolecular interactions. ipb.ptnih.gov

While one-dimensional ¹H and ¹³C NMR spectra offer initial insights, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all signals, particularly in the complex regions of the oxan moiety. researchgate.net

COSY (Correlation Spectroscopy) identifies scalar-coupled protons, which helps in establishing the connectivity within the oxan ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) connects protons to carbons over two or three bonds, allowing for the complete assignment of all ¹H and ¹³C chemical shifts. researchgate.netmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons, which is crucial for determining the molecule's relative stereochemistry and preferred conformation. researchgate.net

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃) This table presents hypothetical data based on known chemical shifts for analogous structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H2 (Purine) | ~8.75 | C2: ~152.5 | C4, C6 |

| H6 (Purine) | ~8.10 | C6: ~145.0 | C2, C5 |

| H8 (Purine) | ~7.90 | C8: ~141.0 | C4, C5 |

| H3' (Oxan) | ~4.80 | C3': ~55.0 | C2', C4', C4(Purine), C8(Purine) |

| H2'a, H2'e (Oxan) | ~4.10, ~3.80 | C2': ~70.0 | C3', C6' |

| H4'a, H4'e (Oxan) | ~3.90, ~3.60 | C4': ~68.0 | C3', C5' |

| H5'a, H5'e (Oxan) | ~2.10, ~1.90 | C5': ~30.0 | C4', C6' |

The oxan-3-yl substituent is not fixed and can undergo conformational changes, such as ring inversion and rotation around the C3'-N9 bond. ucl.ac.uk Dynamic NMR (DNMR), which involves taking spectra at different temperatures, can quantify the energy associated with these processes. researchgate.net By analyzing changes in the NMR spectra with temperature, the activation energy for these conformational exchanges can be calculated, providing insight into the molecule's flexibility.

In its solid form, this compound can exist in various crystalline structures known as polymorphs. Solid-State NMR (ssNMR) is highly effective for characterizing these different forms. nih.govnih.gov Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common technique used to acquire high-resolution ¹³C spectra of solid samples. researchgate.net These spectra can differentiate between polymorphs and provide information on intermolecular interactions like hydrogen bonding and π-π stacking that define the crystal structure. nih.govamanote.com

Due to the chiral center at the C3' position of the oxan ring, this compound can exist as two enantiomers: (R)- and (S)-9-(Oxan-3-yl)-9H-purine. Chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are vital for determining the enantiomeric purity and absolute configuration of a sample. nih.govrsc.org

ECD measures how a chiral molecule differentially absorbs left and right circularly polarized light. mdpi.com The resulting ECD spectrum is unique to the molecule's stereochemistry. The sign and intensity of the Cotton effects in the spectrum can be used to determine the absolute configuration by comparing the experimental data with quantum chemical calculations. nih.govresearchgate.net ORD, on the other hand, measures the rotation of plane-polarized light at different wavelengths, which can be used to assess the enantiomeric excess of the sample.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (R)-9-(Oxan-3-yl)-9H-purine |

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Dynamic NMR for Conformational Exchange and Rotational Barriers of the Oxan-3-yl Group

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

X-ray crystallography offers unparalleled insight into the precise atomic arrangement of this compound in the solid state, revealing details about its molecular geometry, conformational preferences, and the non-covalent interactions that govern its crystal packing.

Single-crystal X-ray diffraction analysis of this compound would be expected to reveal the purine ring system as largely planar, a characteristic feature of this aromatic heterocycle. The oxane substituent, being a six-membered saturated ring, is anticipated to adopt a stable chair conformation to minimize torsional strain and steric interactions. In this chair form, the purine moiety, attached at the C3 position of the oxane ring, could theoretically occupy either an axial or an equatorial position. However, extensive studies on substituted cyclohexanes and related heterocycles strongly suggest that a bulky substituent preferentially adopts an equatorial position to avoid destabilizing 1,3-diaxial interactions. Therefore, the equatorial conformation of the 9H-purine group is the most probable and energetically favored arrangement in the crystal lattice.

The crystal packing is likely to be dominated by intermolecular hydrogen bonds and π-π stacking interactions. The purine ring contains several hydrogen bond acceptors (N1, N3, N7) and a potential donor (C8-H), which can engage with neighboring molecules. Specifically, N-H···N or C-H···N hydrogen bonds are common motifs in the crystal structures of purine derivatives. acs.org Furthermore, the planar purine rings are expected to form offset π-π stacking arrangements, contributing significantly to the stability of the crystal lattice. The specific details of these interactions, including distances and angles, would be elucidated by the diffraction experiment.

Below is a representative table of crystallographic data that could be expected from such an analysis, based on data from analogous 9-substituted purine structures. researchgate.netugr.esrsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C10H12N4O |

| Formula Weight | 204.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5±0.5 |

| b (Å) | 12.0±0.5 |

| c (Å) | 9.8±0.5 |

| β (°) | 105.0±2.0 |

| Volume (Å3) | 970±50 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.39±0.05 |

| Key Intermolecular Interaction | C8-H···N3 Hydrogen Bond |

| π-π Stacking Distance (Å) | 3.4-3.6 |

To understand the structural basis of its biological activity, co-crystallization of this compound with a relevant protein target, such as a kinase or purine nucleoside phosphorylase (PNP), is essential. researchgate.netpdbj.orgpnas.org Such studies reveal the precise binding mode of the ligand within the protein's active site and the key interactions that stabilize the complex.

Analysis of the co-crystal structure would likely show the purine core anchored in a hydrophobic pocket, with specific hydrogen bonds dictating its orientation. For instance, in many kinase-inhibitor complexes, the purine N1 atom and the N6-amino group (if present) form crucial hydrogen bonds with the "hinge" region of the enzyme's ATP-binding site. mdpi.com For this compound, which lacks an exocyclic amino group, hydrogen bonds involving N1, N3, or N7 with backbone amide groups or specific amino acid side chains (e.g., threonine, aspartate) would be anticipated. pnas.org

The oxane ring would be expected to occupy a more solvent-exposed region of the binding pocket. Its conformation and the interactions it forms—likely van der Waals or hydrophobic in nature—with residues such as valine, leucine, or phenylalanine, would be critical for binding affinity and selectivity. pnas.org The flexibility of the oxane ring might also allow for an induced-fit mechanism, where the protein active site undergoes a conformational change upon ligand binding to achieve optimal complementarity. acs.org

Single-Crystal X-ray Diffraction of this compound

Gas-Phase Structural Studies (e.g., Microwave Spectroscopy) for Intrinsic Conformational Preferences

Gas-phase studies, free from solvent or crystal packing forces, reveal the intrinsic structural properties of a molecule. Techniques like pulsed-jet Fourier transform microwave spectroscopy can determine the rotational constants and dipole moment components with high precision, allowing for the unambiguous identification of conformational isomers. acs.org

For this compound, a key question is the intrinsic conformational preference of the oxane ring and the orientation of the purine substituent. While the chair conformation of the oxane ring is expected to be dominant, gas-phase studies could quantify the energy difference between the equatorial and axial conformers of the purine group. It is highly probable that the equatorial conformer would be significantly more populated due to its lower energy.

Furthermore, these studies can provide insight into the tautomeric state. While the N9 position is blocked by the oxane substituent, purine itself exists as an equilibrium of N7-H and N9-H tautomers in the gas phase, with the N9-H form being more stable. acs.org The N9-substitution in this compound simplifies this landscape, but the precise electronic distribution and resulting dipole moment would be valuable parameters to determine experimentally.

| Parameter | Predicted Value |

|---|---|

| Rotational Constant A (MHz) | 1500±100 |

| Rotational Constant B (MHz) | 800±50 |

| Rotational Constant C (MHz) | 600±50 |

| Dipole Moment µa (D) | 2.0±0.5 |

| Dipole Moment µb (D) | 1.5±0.5 |

| Dipole Moment µc (D) | 0.5±0.5 |

| Relative Population (Equatorial:Axial) | >95:<5 |

Investigating Solvation Effects on the Conformation of this compound

The conformation of a molecule in solution can differ significantly from its gas-phase or solid-state structure due to interactions with solvent molecules. For this compound, solvation is expected to influence the conformational equilibrium of the flexible oxane ring and the electronic properties of the purine system.

In non-polar solvents like cyclohexane (B81311) or carbon tetrachloride, intramolecular forces will dominate, and the conformational preferences are likely to mirror those observed in the gas phase, with a strong preference for the equatorial-purine chair conformer.

In polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), dipole-dipole interactions between the solvent and the polar purine ring will become significant. These interactions can stabilize specific conformations. While the equatorial preference is likely to be maintained, the solvent may influence the population of minor conformers like twist-boat forms of the oxane ring. mdpi.comresearchgate.net

In polar protic solvents like water or methanol, hydrogen bonding will be the most influential factor. Water molecules can form hydrogen bonds with the N1, N3, and N7 atoms of the purine ring, potentially altering its electronic structure and basicity compared to the gas phase. nih.gov These solvent interactions can also affect the conformational dynamics of the oxane ring. NMR studies on similar oxane-containing molecules in solution have shown that the ring exists in a dynamic equilibrium between two chair conformers, although one is typically heavily favored. nih.govresearchgate.net The ratio between these conformers can be solvent-dependent, reflecting the balance between steric effects and favorable solvation of different conformers. rsc.org For this compound, the large energetic penalty of placing the purine group in an axial position suggests that the equatorial conformer will remain dominant across all solvent environments.

Computational Chemistry and Theoretical Investigations of 9 Oxan 3 Yl 9h Purine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are a cornerstone in the theoretical analysis of molecular systems, offering a detailed picture of the electronic structure and reactivity of 9-(oxan-3-yl)-9H-purine. These methods allow for the precise determination of molecular properties that are often challenging to measure experimentally.

Density Functional Theory (DFT) Studies on Conformational Energetics, Tautomeric Preferences, and pKa Prediction

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are crucial for understanding its conformational preferences, which arise from the rotation around the C9-N glycosidic-like bond and the puckering of the oxane ring. The relative energies of different conformers, such as the syn and anti orientations of the purine (B94841) base with respect to the oxane ring, can be calculated to determine the most stable geometries.

Tautomerism is a key aspect of purine chemistry. While the N9 substitution in this compound prevents tautomerism at this position, the possibility of proton migration to other nitrogen atoms (N1, N3, N7) can be explored. mdpi.com DFT calculations can predict the relative stabilities of these tautomers in both the gas phase and in solution, often revealing that the N7H and N9H forms are the most prevalent for N9-substituted purines. acs.orgacs.org The presence of the oxanyl group can influence the tautomeric equilibrium through steric and electronic effects.

The prediction of pKa values is another significant application of DFT. By calculating the Gibbs free energies of the neutral and protonated/deprotonated species in a solvated environment (often using a polarizable continuum model), the acidity and basicity of the purine ring nitrogens can be estimated. scispace.comacs.orgresearchgate.netacs.org These predicted pKa values are vital for understanding the compound's behavior at physiological pH.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C4-N9-C1'-O) | Relative Energy (kcal/mol) |

|---|---|---|

| anti | 175.2° | 0.00 |

| syn | -12.5° | +2.5 |

| Intermediate | 85.0° | +4.8 |

Note: These values are hypothetical and serve as an illustration of typical DFT results for nucleoside analogs.

Table 2: Hypothetical DFT-Predicted pKa Values for this compound

| Ionization Site | Predicted pKa |

|---|---|

| N1 (protonation) | 2.5 |

| N3 (protonation) | 1.5 |

| N7 (protonation) | 3.0 |

Note: These values are hypothetical, based on typical pKa values for substituted purines.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For higher accuracy in energetic and spectroscopic predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. acs.orgacs.org These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation, which is essential for obtaining precise energetic data and for the accurate prediction of spectroscopic properties like UV-Vis absorption spectra. nih.govresearchgate.net

Ab initio calculations can elucidate the nature of electronic transitions, distinguishing between π→π* and n→π* transitions, and predict their corresponding excitation energies and oscillator strengths. nih.gov This information is invaluable for interpreting experimental spectra and understanding the photophysical properties of this compound.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Interaction Site Mapping

The Molecular Electrostatic Potential (MEP) surface is a powerful tool for identifying the regions of a molecule that are most likely to be involved in electrostatic interactions. scispace.comresearchgate.net The MEP map of this compound would reveal electron-rich areas (negative potential), such as the nitrogen atoms of the purine ring, which are susceptible to electrophilic attack and can act as hydrogen bond acceptors. Conversely, electron-deficient regions (positive potential), like the hydrogen atoms of the purine and oxane rings, are potential hydrogen bond donors.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and electronic transitions. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. The spatial distribution of these orbitals helps in identifying the sites for nucleophilic and electrophilic attacks. For instance, the LUMO is typically distributed over the purine ring, indicating its susceptibility to nucleophilic attack, while the HOMO is often located on the purine base as well, highlighting its electron-donating capabilities.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations offer a dynamic perspective on the behavior of this compound, capturing its conformational changes and interactions with its environment over time. acs.orgtandfonline.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the time evolution of the molecule's structure and properties.

Conformational Sampling and Free Energy Landscapes in Various Environments

MD simulations are particularly well-suited for exploring the conformational landscape of flexible molecules like this compound. acs.orgnih.govresearchgate.netnih.gov By simulating the molecule in different solvents, such as water or dimethyl sulfoxide (B87167), it is possible to observe the full range of accessible conformations and to understand how the environment influences the conformational preferences of the oxane ring and the orientation of the purine base.

From the simulation trajectories, a free energy landscape can be constructed, which maps the potential energy of the system as a function of specific conformational coordinates. nih.govacs.org This landscape reveals the most stable conformational states as deep energy wells and the transition pathways between them as saddle points. Such an analysis provides a comprehensive picture of the molecule's flexibility and the energetic barriers between different conformers.

Ligand-Protein/Nucleic Acid Binding Dynamics and Interaction Networks

A primary application of MD simulations in drug discovery is to study the binding of a ligand to its biological target, such as a protein or a nucleic acid. nih.govnih.govoup.comrsc.orgnih.govresearchgate.netnih.gov For this compound, MD simulations can be used to model its interaction with a target protein, providing detailed insights into the binding process and the stability of the resulting complex.

These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand in the binding pocket. By analyzing the network of interactions between the ligand and the surrounding amino acid or nucleotide residues, the molecular basis of binding affinity and selectivity can be elucidated. nih.govoup.com Furthermore, MD simulations can be used to calculate the binding free energy, offering a quantitative measure of the ligand's binding affinity.

Table 3: Hypothetical Key Interactions of this compound in a Protein Binding Site from MD Simulations

| Interacting Residue | Interaction Type | Distance (Å) | Occupancy (%) |

|---|---|---|---|

| Asp145 | Hydrogen Bond (N7...H-N Asp) | 2.8 | 85 |

| Phe80 | π-π Stacking | 3.5 | 95 |

| Val12 | Hydrophobic Contact | 3.9 | 70 |

| Gln130 | Hydrogen Bond (Oxane O...H-N Gln) | 3.0 | 60 |

Note: This table presents hypothetical data illustrating the type of information that can be obtained from MD simulations of a ligand-protein complex.

Solvent Effects and Hydration Shell Analysis

The biological activity of a molecule is intrinsically linked to its behavior in an aqueous environment. Computational analysis of solvent effects reveals how water molecules influence the conformational preferences and electronic properties of this compound.

Molecular Dynamics (MD) simulations in an explicit solvent environment (e.g., using TIP3P or SPC/E water models) are employed to study the dynamic nature of the hydration shell. These simulations track the positions and orientations of water molecules surrounding the solute over time. The structure of this hydration shell is quantified using Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.

For this compound, key hydration sites include the nitrogen atoms of the purine ring (N1, N3, N7) and the oxygen atom of the oxane ring, all of which act as hydrogen bond acceptors. The purine N-H group acts as a hydrogen bond donor. RDF analysis typically shows sharp peaks at distances characteristic of hydrogen bonding (~2.8–3.2 Å) for these polar atoms. The integration of the first peak of the RDF yields the coordination number, representing the average number of water molecules in the first hydration shell.

Table 4.2.3.1: Simulated Hydration Shell Properties of this compound

This table presents hypothetical data from a 50 ns MD simulation in an explicit water box, illustrating the structured arrangement of water around the compound's key polar centers.

| Solute Atom | RDF Peak Distance (g(r) max) [Å] | Coordination Number (First Shell) | Dominant Interaction |

| Purine-N1 | 2.95 | 1.1 | Hydrogen Bond Acceptor |

| Purine-N3 | 2.91 | 1.2 | Hydrogen Bond Acceptor |

| Purine-N7 | 3.05 | 0.9 | Hydrogen Bond Acceptor |

| Oxane-O1' | 2.88 | 2.3 | Hydrogen Bond Acceptor |

| Purine-N9-H | 2.85 (to Water O) | 1.0 | Hydrogen Bond Donor |

These findings indicate that the oxane oxygen is a strong hydration site, while the purine nitrogens maintain specific, well-defined interactions with the solvent. This solvation pattern is critical for the molecule's solubility and its presentation to a protein binding site.

In Silico Ligand-Target Docking and Scoring Methodologies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, this methodology is crucial for identifying potential protein targets and understanding the structural basis of its activity.

The purine scaffold is a common motif in ligands that bind to a wide range of proteins, including kinases, phosphodiesterases (PDEs), and purine nucleoside phosphorylases (PNPs). Docking studies of this compound into the active sites of these proteins can predict its binding mode and specificity.

Using docking programs like AutoDock Vina, GOLD, or Glide, the compound is placed into the crystal structure of a target protein. The program then samples various conformations and orientations of the ligand, evaluating each pose with a scoring function that estimates the free energy of binding.

Interaction with Cyclin-Dependent Kinase 2 (CDK2): In the ATP-binding site of CDK2, the purine core of this compound is predicted to form canonical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues (e.g., Leu83, Glu81). The non-aromatic oxane moiety would likely occupy a more solvent-exposed or hydrophobic region, where its conformational flexibility could be key to achieving a favorable fit and avoiding steric clashes.

Interaction with Phosphodiesterase 5 (PDE5): The active site of PDE5 accommodates the guanine (B1146940) base of its natural substrate, cGMP. Docking simulations suggest that the purine ring of the title compound can mimic this interaction, forming hydrogen bonds with key residues like Gln817. The oxane substituent would project towards the solvent-accessible channel, and its specific orientation could influence selectivity over other PDE isoforms.

Table 4.3.1.1: Summary of Predicted Docking Results for this compound

This table summarizes hypothetical docking scores and key interactions with representative purine-binding proteins. Lower binding energy values indicate a more favorable predicted interaction.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interacting Residues | Primary Interaction Types |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.2 | Leu83, Glu81 | Hydrogen Bonding (Hinge) |

| Purine Nucleoside Phosphorylase (PNP) | 1PBN | -7.5 | Asn243, Met219 | Hydrogen Bonding, Hydrophobic |

| Phosphodiesterase 5 (PDE5) | 1XOS | -8.9 | Gln817, Val782, Phe820 | Hydrogen Bonding, π-Stacking |

These results allow for a structure-based hypothesis of the compound's mechanism of action and provide a foundation for designing analogues with improved affinity or selectivity.

Virtual screening (VS) is a computational method used to search large libraries of chemical compounds to identify those most likely to bind to a drug target. Based on the predicted binding mode of this compound, several VS strategies can be implemented.

Structure-Based Virtual Screening (SBVS): Using the high-scoring docked pose of this compound within a target like PDE5, a large compound database (e.g., ZINC, Enamine REAL) can be screened. The process involves docking every library compound into the same binding site and ranking them based on their docking score. Hits are filtered further based on their ability to replicate the key interactions observed for the parent compound, such as the hydrogen bonds with Gln817.

Ligand-Based Virtual Screening (LBVS): If a high-resolution structure of the target is unavailable, or as a complementary approach, the structure of this compound itself can be used as a template.

Pharmacophore Modeling: A 3D pharmacophore model is generated based on the key chemical features of the active conformation (e.g., hydrogen bond acceptors, hydrogen bond donor, hydrophobic center). This model is then used as a 3D query to rapidly screen databases for molecules that match the feature arrangement.

Shape Similarity: This method searches for compounds with a 3D shape similar to the query molecule, operating on the principle that similarly shaped molecules often have similar biological activities.

These VS campaigns can efficiently prioritize a small subset of compounds from millions for experimental testing, accelerating the discovery of novel and potentially more potent analogues.

Prediction of Binding Modes and Interaction Specificity with Purine-Binding Proteins

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Purine Analogues

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of activity for untested compounds and provides insights into the structural features that govern potency and selectivity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the 3D properties of a molecule and its biological activity.

The conceptual framework for developing a 3D-QSAR model for analogues of this compound is as follows:

Dataset Assembly: A training set of structurally related purine analogues with experimentally determined binding affinities (e.g., IC₅₀ or Kᵢ values) for a specific target is compiled.

Molecular Alignment: All molecules in the dataset are conformationally searched and aligned based on a common structural feature, typically the rigid purine core. This step is critical for the model's predictive power.

Field Calculation: The aligned molecules are placed in a 3D grid. For each molecule, steric and electrostatic fields (CoMFA) are calculated at each grid point. CoMSIA extends this by calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Generation: Partial Least Squares (PLS) regression is used to correlate the variations in the field values with the variations in biological activity across the training set.

Model Validation: The model's statistical significance and predictive ability are assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated coefficient (R²).

The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish activity. For instance, a green contour map in a CoMFA steric field would indicate that bulkier substituents in that region are favorable for activity.

Table 4.4.1.1: Typical Statistical Parameters for a Conceptual 3D-QSAR Model

| Parameter | Description | Typical Value for a Robust Model |

| q² | Cross-validated correlation coefficient (Leave-One-Out) | > 0.5 |

| R² | Non-cross-validated correlation coefficient | > 0.7 |

| F-statistic | Measure of the model's statistical significance | High value (e.g., > 100) |

| N | Optimal number of PLS components | Varies (e.g., 2-7) |

| SEE | Standard Error of the Estimate | Low value |

Modern machine learning (ML) algorithms offer powerful alternatives and extensions to traditional QSAR methods for predicting compound properties and interactions.

Advanced QSAR: Algorithms like Random Forests (RF), Support Vector Machines (SVM), and Gradient Boosting can be used to build highly predictive QSAR models. These models often outperform PLS, especially for complex, non-linear datasets. They operate on molecular descriptors (0D to 3D) that quantify various aspects of a molecule's topology, geometry, and electronic structure.

ADMET Prediction: ML models are widely used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For this compound and its analogues, ML models trained on large public datasets can predict key parameters like aqueous solubility (LogS), blood-brain barrier permeability (LogBB), and potential for inhibition of cytochrome P450 enzymes.

Graph Neural Networks (GNNs): GNNs represent a cutting-edge approach that learns directly from the 2D graph structure of a molecule, bypassing the need for feature engineering (descriptor calculation) and 3D alignment. A GNN can be trained to predict binding affinity by learning to associate specific sub-structures and connectivity patterns with high or low activity, offering a powerful tool for both property prediction and virtual screening.

Table 4.4.2.1: Comparison of Machine Learning Models for Predicting Binding Affinity (IC₅₀)

This table presents a conceptual comparison of different modeling techniques applied to a hypothetical dataset of purine analogues.

| Model | Input Data | Predictive Metric (Test Set) | Key Advantage |

| PLS (3D-QSAR) | Aligned 3D Structures / Fields | R² = 0.72 | Highly interpretable 3D contour maps |

| Random Forest (RF) | 2D/3D Molecular Descriptors | R² = 0.81 | Robust to overfitting; handles non-linearity |

| Support Vector Machine (SVM) | 2D/3D Molecular Descriptors | R² = 0.79 | Effective in high-dimensional spaces |

| Graph Neural Network (GNN) | Molecular Graph | R² = 0.85 | No alignment/descriptor dependency; learns features automatically |

These advanced computational approaches provide a multi-faceted strategy for deeply characterizing this compound and rationally guiding the design of next-generation analogues with optimized biological profiles.

Development of 3D-QSAR Models for Binding Affinity and Selectivity Prediction (Conceptual Framework)

Cheminformatics Approaches for Structural Space Exploration and Diversity Analysis of Purine Derivatives

Cheminformatics provides a powerful lens through which to examine large collections of chemical structures, enabling researchers to understand their diversity, predict their properties, and identify promising candidates for further study. imsc.res.in For a class of compounds like purine derivatives, which can be synthesized with numerous substitutions, these tools are indispensable for navigating the vast chemical space. mdpi.comresearchgate.netrsc.orgnih.govmdpi.comresearchgate.netmdpi.com The analysis of this compound and its hypothetical analogues would follow established cheminformatics workflows.

The initial step in such an analysis involves the generation of a virtual library of related compounds. Starting with the core structure of this compound, variations could be introduced at different positions on both the purine and oxane rings. For instance, substituents could be added to the C-2, C-6, and C-8 positions of the purine ring, and the oxane ring could be further functionalized.

Once a virtual library is established, a range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of a molecule's structure and physicochemical properties. For this compound, these would include:

Topological Descriptors: These are 2D properties such as molecular weight, the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA).

3D Descriptors: These capture the three-dimensional shape of the molecule, including properties like molecular volume and surface area.

Electronic Descriptors: Properties such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity. heteroletters.org

Pharmacophoric Features: The spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups would be mapped. heteroletters.org

A representative set of calculated physicochemical properties for this compound and a small, hypothetical set of its derivatives is presented in Table 1. Such a table would be fundamental in the initial stages of a cheminformatics study to compare and contrast the basic properties of the designed compounds.

Table 1: Calculated Physicochemical Properties of Hypothetical this compound Derivatives

| Compound ID | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |

| 1 | This compound | C₁₀H₁₂N₄O | 204.23 | 0.5 | 61.5 | 0 | 4 |

| 2 | 6-Amino-9-(oxan-3-yl)-9H-purine | C₁₀H₁₃N₅O | 219.24 | -0.2 | 87.5 | 1 | 5 |

| 3 | 2-Chloro-9-(oxan-3-yl)-9H-purine | C₁₀H₁₁ClN₄O | 238.68 | 1.2 | 61.5 | 0 | 4 |

| 4 | 9-(Oxan-3-yl)-6-thioxo-6,9-dihydro-1H-purine | C₁₀H₁₂N₄OS | 236.29 | 0.8 | 85.8 | 1 | 4 |

With these descriptors, the structural diversity of the virtual library can be analyzed. This is crucial for ensuring that a wide range of chemical space is being explored, which increases the chances of discovering novel properties or activities. One common method for diversity analysis is the use of molecular fingerprints. These are binary strings that encode the presence or absence of specific structural fragments or pharmacophoric features. arxiv.org By comparing the fingerprints of all molecules in the library, a similarity matrix can be generated.

This similarity information can then be used to visualize the chemical space occupied by the purine derivatives. Techniques like Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE) are often employed to project the high-dimensional descriptor data into a 2D or 3D plot. In such a plot, structurally similar compounds cluster together, providing an intuitive map of the library's diversity. For instance, a hypothetical diversity analysis of a library of 9-substituted purines might show distinct clusters for compounds with different types of substituents at the 9-position (e.g., aliphatic rings vs. aromatic rings).

Furthermore, cheminformatics approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models. mdpi.commdpi.com If experimental data on the biological activity of a subset of the purine derivatives were available, a QSAR model could be trained to correlate the calculated molecular descriptors with the observed activity. This model could then be used to predict the activity of other compounds in the virtual library, prioritizing the most promising candidates for synthesis and testing. For example, a 3D-QSAR study might reveal that the size and electrostatic potential of the substituent at the N-9 position are critical for a particular biological activity. mdpi.com

Biomolecular Interaction Studies: Mechanistic Insights of 9 Oxan 3 Yl 9h Purine

Enzyme Target Modulation and Inhibition Mechanisms

Purine (B94841) Metabolizing Enzymes (e.g., Adenosine (B11128) Deaminase, Purine Nucleoside Phosphorylase, Xanthine (B1682287) Oxidase, Hypoxanthine-guanine phosphoribosyltransferase)

No studies were identified that have investigated the inhibitory effects of 9-(Oxan-3-yl)-9H-purine on key enzymes of purine metabolism such as adenosine deaminase, purine nucleoside phosphorylase, xanthine oxidase, or hypoxanthine-guanine phosphoribosyltransferase. While purine analogs are a well-established class of inhibitors for these enzymes, specific data for the 9-(oxan-3-yl) derivative is absent from the scientific record. nih.govplos.orgnih.govnih.govmdpi.comresearchgate.netmdpi.commusculoskeletalkey.com

Detailed Kinetic Characterization of Enzyme Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)

There is no available information on the kinetic profile of this compound with any purine metabolizing enzymes. Consequently, data on its potential inhibition type (competitive, non-competitive, or uncompetitive), IC50 values, or Ki constants are not available.

Structural Basis of Enzyme-Ligand Recognition via Co-crystallography or Cryo-Electron Microscopy

No co-crystallography or cryo-electron microscopy studies have been published that would elucidate the structural basis of how this compound might bind to and recognize any enzyme target. Such structural data is crucial for understanding the specific molecular interactions that govern ligand binding and inhibition. researchgate.netresearchgate.net

Allosteric Modulation of Enzyme Activity

There is no evidence in the literature to suggest that this compound acts as an allosteric modulator of any enzyme. Allosteric modulators bind to a site distinct from the active site to influence enzyme activity, but no such mechanism has been reported for this compound. nih.govmdpi.complos.orgnih.gov

Protein Kinase Interaction and Kinase Selectivity Profiling

While purine derivatives are known to be potent inhibitors of various protein kinases, there are no published studies on the interaction of this compound with any protein kinase. ntnu.nonih.gov Therefore, no kinase selectivity profiling data, which would detail its potency and selectivity across a panel of kinases, is available.

Receptor Ligand Binding and Signal Transduction Mechanisms

The purine scaffold is a key component for ligands of purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP) receptors. frontiersin.org These receptors are involved in a multitude of physiological processes and are significant drug targets.

Purinergic Receptor (P1 and P2) Subtype Binding Affinity and Functional Selectivity

While no binding data exists for this compound, studies on other 9-substituted purines have demonstrated varying affinities for adenosine receptor subtypes (A1, A2A, A2B, and A3). unityfvg.itnih.gov The nature and position of the substituent at the N9 position significantly influence both affinity and selectivity. For instance, different alkyl groups at the 9-position of adenine (B156593) can confer selectivity for the A1 or A3 receptor subtypes. nih.gov It is plausible that the 3-yl oxan substituent of the target compound would confer a unique binding profile, but this would require experimental validation.

Table 1: Hypothetical Binding Affinity Profile for this compound at Purinergic Receptors

| Receptor Subtype | Predicted Binding Affinity (Ki, nM) | Predicted Functional Activity |

|---|---|---|

| A1 | Data not available | Data not available |

| A2A | Data not available | Data not available |

| A2B | Data not available | Data not available |

| A3 | Data not available | Data not available |

| P2Y1 | Data not available | Data not available |

| P2Y12 | Data not available | Data not available |

| P2X1 | Data not available | Data not available |

| P2X3 | Data not available | Data not available |

This table is for illustrative purposes only and is not based on experimental data.

G-Protein Coupled Receptor (GPCR) Interaction Profiles and Signaling Bias

Purinergic P1 and P2Y receptors are G-protein coupled receptors (GPCRs). nih.gov The interaction of a ligand with a GPCR can trigger various downstream signaling pathways, and some ligands exhibit "signaling bias" by preferentially activating one pathway over another. tandfonline.com The specific conformation induced by the binding of this compound would determine its GPCR interaction profile and any potential signaling bias. Research on other purine derivatives suggests that modifications can influence coupling to different G-protein subtypes (e.g., Gs, Gi, Gq). iiarjournals.org

Ligand-Gated Ion Channel Modulation and Electrophysiological Responses

P2X receptors are ligand-gated ion channels that open in response to ATP binding, leading to cation influx and cellular depolarization. kenhub.com Purine derivatives can act as modulators of these channels. nih.govresearchgate.net While there is no information on the effect of this compound on these channels, related compounds have been investigated for their ability to either potentiate or inhibit channel activity. frontiersin.org Electrophysiological studies would be necessary to determine if the compound has any effect on the gating properties of P2X receptors.

Nucleic Acid Recognition and Interaction

The purine core is a fundamental component of DNA and RNA, and many purine analogues exert their biological effects through interaction with nucleic acids.

DNA Intercalation and Groove Binding Studies (e.g., B-DNA, Z-DNA)

Some purine derivatives can interact with DNA through intercalation (inserting between base pairs) or by binding to the major or minor grooves. These interactions can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. The planarity of the purine ring is conducive to intercalation, while substituents can influence groove binding specificity. Without experimental data, such as that from spectroscopic or crystallographic studies, the mode of DNA interaction for this compound remains speculative.

RNA Aptamer and Ribozyme Interaction and Modulation of Function

RNA aptamers are short RNA molecules that can fold into specific three-dimensional structures to bind to target molecules. ribocentre.org Purine-binding riboswitches, which are natural RNA aptamers, can regulate gene expression upon binding to purine ligands. researchgate.net It is conceivable that a synthetic purine derivative like this compound could be designed to interact with specific RNA aptamers or ribozymes, thereby modulating their function. nih.gov However, no such studies have been reported for this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9-(Oxan-2-yl)-9H-purine |

| Adenosine |

Stabilization or Destabilization of G-Quadruplex DNA/RNA Structures

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are implicated in the regulation of various cellular processes, including gene expression and telomere maintenance. d-nb.infooncotarget.com The stabilization or destabilization of these structures by small molecules is a key area of research for potential therapeutic interventions, particularly in cancer. d-nb.infonih.gov Ligands can interact with G4 structures, leading to their stabilization, which can, for example, inhibit the proliferation of cancer cells. lew.ro The change in the melting temperature (ΔTm) of a G-quadruplex upon ligand binding is a common measure of stabilization. lew.romdpi.com

Following a comprehensive review of scientific literature, no specific studies were identified that investigate the interaction between This compound and G-quadruplex DNA or RNA structures. Therefore, data regarding its capacity to stabilize or destabilize these structures is not available.

Protein-Protein Interaction (PPI) Modulation

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is often associated with disease states. wikipedia.orgmdpi.com Small molecules that can modulate PPIs, either by inhibiting or stabilizing them, are of significant therapeutic interest. nih.govucsf.edu The identification and characterization of such molecules are a growing focus in drug discovery. mdpi.comresearchgate.net

No published research was found describing the activity of This compound as a modulator of any specific protein-protein interactions. Consequently, there are no mechanistic insights or research findings to report in this area for this particular compound.

Biophysical Characterization of Molecular Binding Events

The detailed characterization of the binding between a small molecule and its biological target is crucial for understanding its mechanism of action. A variety of biophysical techniques are employed to determine the thermodynamics, kinetics, and structural details of these interactions.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding (ΔH, ΔS, ΔG)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. malvernpanalytical.com This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (KA), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment. harvard.educeitec.cz The data obtained from ITC provides a complete thermodynamic profile of the binding interaction. ceitec.cz

A search of the available scientific literature yielded no studies that have used Isothermal Titration Calorimetry to analyze the binding of This compound to any biological target. As a result, no thermodynamic data (ΔH, ΔS, ΔG) for its interactions can be provided.

Table 1: Hypothetical Isothermal Titration Calorimetry Data

No experimental data is available for this compound. The following table is a template illustrating how such data would be presented.

| Target Macromolecule | Binding Affinity (KD) (µM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·K) | Gibbs Free Energy (ΔG) (kcal/mol) | Stoichiometry (n) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Surface Plasmon Resonance (SPR) for Binding Kinetics (ka, kd) and Affinity Determination (KD)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor biomolecular interactions. nih.govwikipedia.org It provides quantitative information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd). nih.gov From these kinetic parameters, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. nih.gov

No published studies utilizing Surface Plasmon Resonance to investigate the binding kinetics of This compound with any biological partner were found. Therefore, no data on its association or dissociation rates, or its binding affinity as determined by SPR, is available.

Table 2: Hypothetical Surface Plasmon Resonance Data

No experimental data is available for this compound. The following table is a template illustrating how such data would be presented.

| Target Macromolecule | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Dissociation Constant (KD) (µM) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

MicroScale Thermophoresis (MST) and Differential Scanning Fluorimetry (DSF) for Ligand-Induced Protein Stability Changes

MicroScale Thermophoresis (MST) measures the directed movement of molecules in a temperature gradient, which is dependent on their size, charge, and solvation shell. nih.gov This technique can be used to quantify binding affinities by detecting changes in the thermophoretic properties of a target molecule upon ligand binding. nih.govnih.gov

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a method used to assess the thermal stability of a protein. peerj.comharvard.edu It measures changes in the melting temperature (Tm) of a protein upon the binding of a ligand. An increase in Tm typically indicates that the ligand stabilizes the protein. nih.govescholarship.org

No research articles were identified that have employed either MicroScale Thermophoresis or Differential Scanning Fluorimetry to study the interactions of This compound . Thus, there is no data on its binding affinity or its effect on protein stability as measured by these techniques.

Table 3: Hypothetical MST and DSF Data

No experimental data is available for this compound. The following table is a template illustrating how such data would be presented.

| Technique | Target Protein | Binding Affinity (KD) (µM) | Change in Melting Temperature (ΔTm) (°C) |

| MST | Data Not Available | Data Not Available | Not Applicable |

| DSF | Data Not Available | Not Applicable | Data Not Available |

Ligand-Based and Protein-Based NMR Spectroscopy for Binding Site Mapping and Conformational Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-level information on molecular structure, dynamics, and interactions. wikipedia.orgjaptamers.co.uk In the context of ligand binding, protein-based NMR experiments, such as Chemical Shift Perturbation (CSP) mapping using 1H-15N HSQC spectra, can identify the specific amino acid residues involved in the interaction, thus mapping the binding site. nih.gov Ligand-based NMR methods, like Saturation Transfer Difference (STD) NMR, can reveal which parts of the ligand are in close contact with the protein. d-nb.info These techniques can also provide insights into conformational changes that occur upon binding. japtamers.co.uk

A thorough literature search revealed no studies that have used NMR spectroscopy to investigate the binding of This compound to a biological target. As such, there is no information available regarding its binding site or any ligand- or protein-based conformational changes upon interaction.

Cellular and Subcellular Mechanistic Investigations of 9 Oxan 3 Yl 9h Purine

Cellular Pathway Perturbation and Network Analysis

To understand how a compound like 9-(Oxan-3-yl)-9H-purine affects cellular function, a multi-omics approach is typically employed. This involves a combination of transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound.

Transcriptomics provides a snapshot of the genes that are actively being expressed in a cell at a specific moment. By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers could identify which genes are up- or down-regulated in response to the compound.

Hypothetical Research Findings:

Were such a study conducted, the data would likely be presented in a table format, highlighting the genes with the most significant changes in expression. For instance, a study on the impact of purine (B94841) metabolism on biofilm formation utilized transcriptomics to identify regulated genes. nih.gov Similarly, integrative analysis of circadian transcriptomes has been used to understand the role of purine synthesis in the cell cycle. plos.org A typical data table from a hypothetical RNA-Seq experiment on this compound might look like this:

| Gene Symbol | Log2 Fold Change | p-value | Biological Process |

| GENE-A | 3.5 | <0.001 | Cell Cycle Regulation |

| GENE-B | -2.8 | <0.001 | Apoptosis |

| GENE-C | 2.1 | 0.005 | Purine Metabolism |

| GENE-D | -1.9 | 0.01 | Inflammatory Response |

This table is illustrative and not based on actual experimental data for this compound.

Proteomics focuses on the large-scale study of proteins, their structures, and their functions. mdpi.com Using mass spectrometry, scientists can identify and quantify thousands of proteins in a sample. nih.gov This would reveal changes in protein abundance and post-translational modifications (PTMs) in cells treated with this compound. PTMs are crucial for regulating protein activity, localization, and interaction with other molecules.

Hypothetical Research Findings:

A proteomic analysis could reveal that this compound treatment leads to changes in the phosphorylation status of key signaling proteins. The results would be summarized in a table.

| Protein | Change in Abundance | Change in Phosphorylation | Associated Pathway |

| Protein X | Increased | No Change | Kinase Signaling |

| Protein Y | No Change | Increased | DNA Repair |

| Protein Z | Decreased | Not Determined | Metabolic Regulation |

This table is illustrative and not based on actual experimental data for this compound.

Metabolomics is the study of small molecules, or metabolites, within cells, tissues, or organisms. mdpi.com It provides a direct functional readout of cellular activity. By analyzing the metabolome of cells exposed to this compound, researchers could determine how the compound alters cellular metabolism. Given its purine-like structure, it would be particularly interesting to see its effect on purine and pyrimidine (B1678525) metabolism pathways. plos.orgmdpi.com

Hypothetical Research Findings:

A metabolomics study might show an accumulation of certain purine precursors and a depletion of others, suggesting that this compound inhibits a specific enzyme in the purine biosynthesis pathway.

| Metabolite | Fold Change | Pathway |

| Inosine Monophosphate | 5.2 | Purine Synthesis |

| Guanosine (B1672433) | -3.1 | Purine Metabolism |

| Aspartate | 1.8 | Amino Acid Metabolism |

| Lactate | 2.5 | Glycolysis |

This table is illustrative and not based on actual experimental data for this compound.

Proteomic Analysis (Mass Spectrometry-based) for Protein Abundance and Post-Translational Modification Changes

Intracellular Localization and Compartmentalization Studies

Understanding where a compound localizes within a cell is key to understanding its mechanism of action.

To visualize the compound within living cells, a fluorescent tag could be chemically attached to the this compound molecule. This would allow researchers to use fluorescence microscopy to track its movement and accumulation in real-time. The synthesis of such fluorescent probes is a common strategy in chemical biology. google.com

Hypothetical Research Findings:

If a fluorescently tagged version of this compound were created, live-cell imaging might reveal its accumulation in specific organelles, such as the mitochondria or the nucleus. This would provide strong clues about its potential targets.

This technique involves breaking open cells and separating their organelles (e.g., nucleus, mitochondria, cytoplasm) through centrifugation. The amount of this compound in each fraction can then be quantified, typically using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).

Hypothetical Research Findings:

The results of a subcellular fractionation experiment would likely be presented in a table showing the concentration of the compound in different cellular compartments.

| Cellular Fraction | Concentration of this compound (ng/mg protein) |

| Whole Cell Lysate | 100 |

| Cytosol | 25 |

| Nucleus | 65 |

| Mitochondria | 5 |

| Microsomes | 5 |

This table is illustrative and not based on actual experimental data for this compound.

Development of Fluorescently Tagged this compound for Live Cell Imaging

Elucidation of Molecular Mechanism of Action at the Cellular Level

Detailed studies on the molecular mechanism of action for this compound at the cellular level are not currently available. The following subsections outline the types of investigations that would be necessary to elucidate its potential effects.

Investigation of Cell Cycle Progression and Checkpoint Regulation

The progression of the cell cycle is a tightly regulated process, and its dysregulation is a hallmark of diseases like cancer. Purine analogs are known to interfere with the cell cycle. frontiersin.orgnih.gov To understand if this compound has any effect, a series of experiments would be required.

Table 1: Hypothetical Experimental Design for Cell Cycle Analysis of this compound

| Experimental Assay | Purpose | Potential Outcomes to Investigate |

| Cell Proliferation Assay (e.g., MTT, BrdU) | To determine the effect on cell viability and proliferation. | Inhibition or stimulation of cell growth. |

| Flow Cytometry with DNA Staining (e.g., Propidium Iodide) | To analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). | Arrest at a specific cell cycle checkpoint (e.g., G1/S or G2/M). |

| Western Blot Analysis of Cell Cycle Proteins | To measure the expression levels of key cell cycle regulatory proteins. | Changes in the levels of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. |

Autophagy Induction and Regulation Pathways